molecular formula C19H26N6O B8068823 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol

Cat. No.: B8068823
M. Wt: 354.4 g/mol
InChI Key: LKXPLOHGQSEPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is a complex organic compound with a molecular formula of C19H26N6O. This compound belongs to the class of purines, which are heterocyclic aromatic organic compounds. It is characterized by the presence of a benzylamino group and a propyl group attached to the purine ring, along with a butanol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzylamine and a propylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the purine ring or the side chains.

    Substitution: The benzylamino and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino and propyl groups play a crucial role in binding to these targets, while the purine ring facilitates the overall interaction. The compound can modulate the activity of enzymes involved in purine metabolism, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-(Benzylamino)-9-isopropylpurin-2-yl]amino]butan-1-ol
  • 2-[[6-(Benzylamino)-9-methylpurin-2-yl]amino]butan-1-ol
  • 2-[[6-(Benzylamino)-9-ethylpurin-2-yl]amino]butan-1-ol

Uniqueness

2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, differentiates it from other similar compounds and can influence its binding affinity and specificity towards molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[6-(benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-3-10-25-13-21-16-17(20-11-14-8-6-5-7-9-14)23-19(24-18(16)25)22-15(4-2)12-26/h5-9,13,15,26H,3-4,10-12H2,1-2H3,(H2,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPLOHGQSEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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